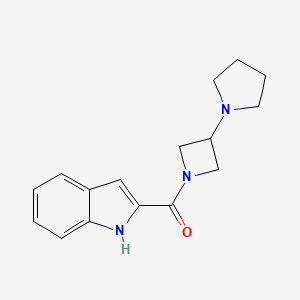

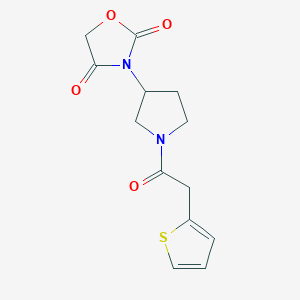

(1H-indol-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1H-indol-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The five-membered pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Here’s why it’s so intriguing:

- Anticancer Agents : Researchers have explored pyrrolidine-containing compounds as potential anticancer agents due to their unique structural features and interactions with biological targets .

- Enzyme Inhibitors : The pyrrolidine ring can be incorporated into enzyme inhibitors, such as protease inhibitors, by exploiting its stereogenicity and binding modes .

- Selective Androgen Receptor Modulators (SARMs) : Derivatives of 4-(pyrrolidin-1-yl)benzonitrile have been investigated as SARMs .

β-Lactam Synthesis and Antibiotics

The azetidin-2-one ring, a close relative of pyrrolidine, has yielded life-saving antibiotics like penicillin and cephalosporins. It also serves as a versatile building block for various biologically active compounds .

Heterocyclic Compounds and Peptides

Azetidine carboxylic acids, including L-azetidine-2-carboxylic acid, are essential scaffolds for obtaining diverse heterocyclic compounds and peptides. For example, L-azetidine-2-carboxylic acid is found in sugar beets and acts as a gametocidal agent .

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

properties

IUPAC Name |

1H-indol-2-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(15-9-12-5-1-2-6-14(12)17-15)19-10-13(11-19)18-7-3-4-8-18/h1-2,5-6,9,13,17H,3-4,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVYUHKPIAZNPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(1H-indol-3-yl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2692694.png)

![3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2692695.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)

![(3Z)-3-(3,4-dihydroxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2692706.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2692707.png)

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692711.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)